Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
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Overview
Description
Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C23H36O4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the carboxylic acid group is esterified with a dodecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ester moiety can undergo hydrolysis to release the active cinnamic acid derivative, which can then exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: A similar compound with a carboxylic acid group instead of the ester moiety.
3,4-Dimethoxycinnamic acid: Another derivative of cinnamic acid with similar structural features.
Dodecyl cinnamate: A related ester with a similar dodecyl group but without the methoxy substitutions on the phenyl ring
Uniqueness
Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of both the dodecyl ester and the methoxy-substituted phenyl ring. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
193343-05-4 |
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Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-13-18-27-23(24)17-15-20-14-16-21(25-2)22(19-20)26-3/h14-17,19H,4-13,18H2,1-3H3 |
InChI Key |
MKAHKRGPOWFCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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